N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a naphthofuran core and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between a naphthofuran-2-carbohydrazide and an aldehyde derivative. One common method includes the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature, resulting in the formation of an orange precipitate . The reaction conditions are mild, and the product is obtained in high yield after filtration and washing with methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydrazide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
N’~2~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the hydroxy and methoxy groups enhances its ability to form hydrogen bonds and interact with biological molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazides and naphthofuran derivatives, such as:
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- 4-hydroxy-2-quinolones
- Indole derivatives
Uniqueness
N’~2~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and its naphthofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c1-26-18-8-4-6-14(20(18)24)12-22-23-21(25)19-11-16-15-7-3-2-5-13(15)9-10-17(16)27-19/h2-12,24H,1H3,(H,23,25)/b22-12+ |
InChI Key |
PQUBKYSJGWTHRH-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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